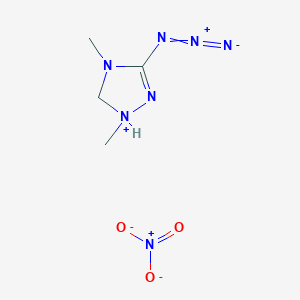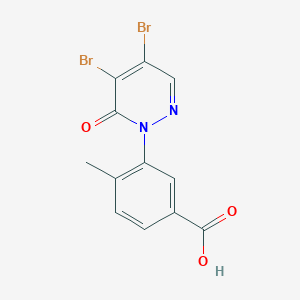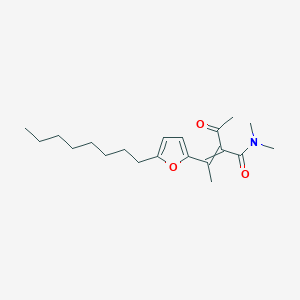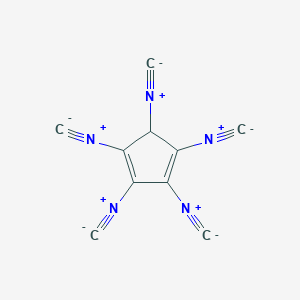![molecular formula C31H34ClOP B14220968 {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 561329-56-4](/img/structure/B14220968.png)
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its applications in organic synthesis and as a phase transfer catalyst. It is a member of the phosphonium salts family, which are widely used in various chemical reactions due to their ability to stabilize carbanions and facilitate nucleophilic substitutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method includes the reaction of triphenylphosphine with 4-(hexyloxy)benzyl chloride in an organic solvent such as toluene or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction can lead to the formation of different phosphine oxides or reduced phosphines .
Wissenschaftliche Forschungsanwendungen
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its ability to stabilize carbanions and facilitate nucleophilic substitutions. The phosphonium group acts as an electron-withdrawing group, enhancing the nucleophilicity of the adjacent carbon atom. This allows for efficient nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methylbenzyl)(triphenyl)phosphonium chloride
Uniqueness
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in certain organic synthesis applications where other phosphonium salts may not be as effective .
Eigenschaften
CAS-Nummer |
561329-56-4 |
|---|---|
Molekularformel |
C31H34ClOP |
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
(4-hexoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H34OP.ClH/c1-2-3-4-14-25-32-28-23-21-27(22-24-28)26-33(29-15-8-5-9-16-29,30-17-10-6-11-18-30)31-19-12-7-13-20-31;/h5-13,15-24H,2-4,14,25-26H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AKRSTKUXWXUHNB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)




![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)




![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)

